
2,2'-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes two cyclohexenone rings connected by an ethane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis of a 4-carbetoxy derivative followed by decarboxylation.
Oxidation: Another approach is the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and participate in van der Waals interactions, which can stabilize or destabilize specific molecular conformations . These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A simpler compound with a similar cyclohexenone structure.
2,2’-(Ethylenedioxy)diethyl diacetate: Another compound with an ethane-1,2-diyl bridge but different functional groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is unique due to its dual cyclohexenone rings connected by an ethane-1,2-diyl bridge, which imparts specific chemical and physical properties not found in simpler or structurally different compounds.
Propiedades
Número CAS |
60410-71-1 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(2-methyl-6-oxocyclohexen-1-yl)ethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22O2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-10H2,1-2H3 |
Clave InChI |
RSAJQDVDVODZSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CCC1)CCC2=C(CCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


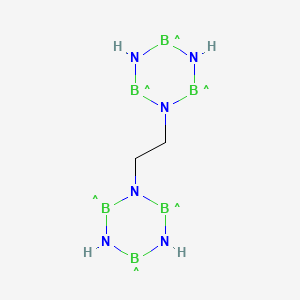
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
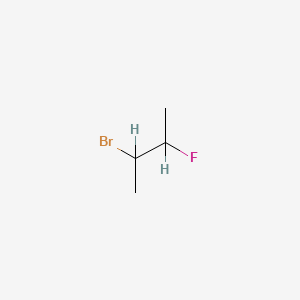
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


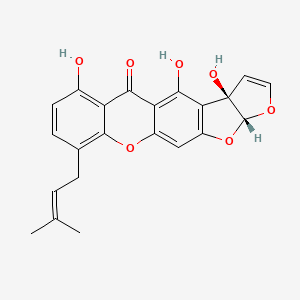
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
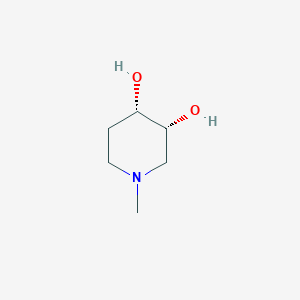
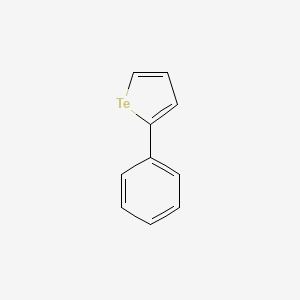
![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
